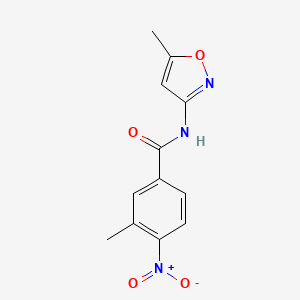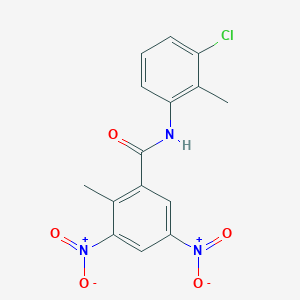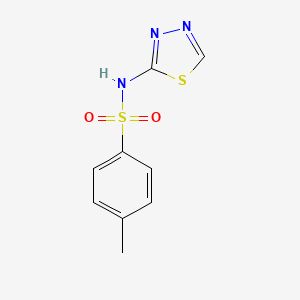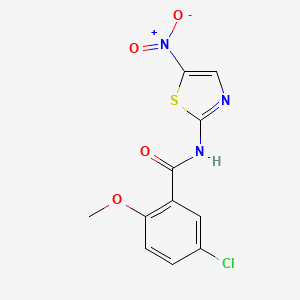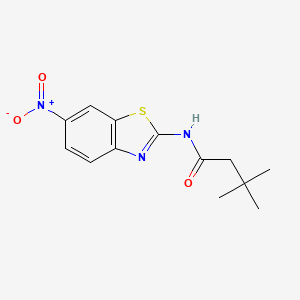
3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and subsequent acylation. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical processes, making it effective against various diseases .
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-1,3-benzothiazol-2-yl dimethyldithiocarbamate
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
Uniqueness
3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide stands out due to its unique structural features, which confer specific biological activities not observed in other benzothiazole derivatives. Its combination of a nitro group and a butanamide moiety enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15N3O3S/c1-13(2,3)7-11(17)15-12-14-9-5-4-8(16(18)19)6-10(9)20-12/h4-6H,7H2,1-3H3,(H,14,15,17) |
InChI Key |
BAXPIIROUSOSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


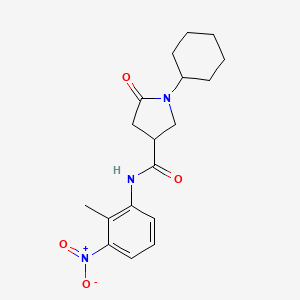
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11015357.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015363.png)
![2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B11015366.png)
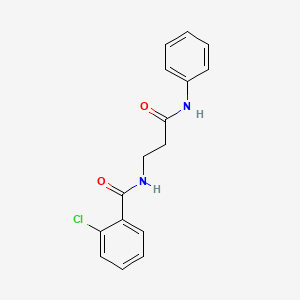
![methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015370.png)
![ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11015374.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11015399.png)
![ethyl (2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11015405.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11015410.png)
